molecular formula C24H26BrNO5 B11513964 1,1'-{4-[(4-Bromophenyl)amino]-6-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-6-methylcyclohex-3-ene-1,3-diyl}diethanone

1,1'-{4-[(4-Bromophenyl)amino]-6-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-6-methylcyclohex-3-ene-1,3-diyl}diethanone

Cat. No.: B11513964
M. Wt: 488.4 g/mol
InChI Key: RFVHJIZLWILSIT-UHFFFAOYSA-N
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Description

1-{5-ACETYL-2-[(4-BROMOPHENYL)AMINO]-4-HYDROXY-6-(4-HYDROXY-3-METHOXYPHENYL)-4-METHYLCYCLOHEX-1-EN-1-YL}ETHAN-1-ONE is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as acetyl, amino, hydroxy, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is known for its mild reaction conditions and functional group tolerance, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-{5-ACETYL-2-[(4-BROMOPHENYL)AMINO]-4-HYDROXY-6-(4-HYDROXY-3-METHOXYPHENYL)-4-METHYLCYCLOHEX-1-EN-1-YL}ETHAN-1-ONE can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The acetyl group can be reduced to an alcohol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy groups can yield ketones or aldehydes, while reduction of the acetyl group can produce alcohols.

Scientific Research Applications

1-{5-ACETYL-2-[(4-BROMOPHENYL)AMINO]-4-HYDROXY-6-(4-HYDROXY-3-METHOXYPHENYL)-4-METHYLCYCLOHEX-1-EN-1-YL}ETHAN-1-ONE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{5-ACETYL-2-[(4-BROMOPHENYL)AMINO]-4-HYDROXY-6-(4-HYDROXY-3-METHOXYPHENYL)-4-METHYLCYCLOHEX-1-EN-1-YL}ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-{5-ACETYL-2-[(4-CHLOROPHENYL)AMINO]-4-HYDROXY-6-(4-HYDROXY-3-METHOXYPHENYL)-4-METHYLCYCLOHEX-1-EN-1-YL}ETHAN-1-ONE
  • 1-{5-ACETYL-2-[(4-FLUOROPHENYL)AMINO]-4-HYDROXY-6-(4-HYDROXY-3-METHOXYPHENYL)-4-METHYLCYCLOHEX-1-EN-1-YL}ETHAN-1-ONE

Uniqueness

1-{5-ACETYL-2-[(4-BROMOPHENYL)AMINO]-4-HYDROXY-6-(4-HYDROXY-3-METHOXYPHENYL)-4-METHYLCYCLOHEX-1-EN-1-YL}ETHAN-1-ONE is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity

Properties

Molecular Formula

C24H26BrNO5

Molecular Weight

488.4 g/mol

IUPAC Name

1-[3-acetyl-4-(4-bromoanilino)-6-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-6-methylcyclohex-3-en-1-yl]ethanone

InChI

InChI=1S/C24H26BrNO5/c1-13(27)21-18(26-17-8-6-16(25)7-9-17)12-24(3,30)23(14(2)28)22(21)15-5-10-19(29)20(11-15)31-4/h5-11,22-23,26,29-30H,12H2,1-4H3

InChI Key

RFVHJIZLWILSIT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1C(C(=C(CC1(C)O)NC2=CC=C(C=C2)Br)C(=O)C)C3=CC(=C(C=C3)O)OC

Origin of Product

United States

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